Pss-octa((3-propylglycidylether)dimethy&

Description

Properties

CAS No. |

136864-48-7 |

|---|---|

Molecular Formula |

C64H136O36Si16 |

Molecular Weight |

1931.1 g/mol |

IUPAC Name |

[3,5,7,9,11,13,15-heptakis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane |

InChI |

InChI=1S/C64H136O36Si16/c1-101(2,33-17-25-65-41-57-49-73-57)81-109-89-110(82-102(3,4)34-18-26-66-42-58-50-74-58)92-113(85-105(9,10)37-21-29-69-45-61-53-77-61)94-111(90-109,83-103(5,6)35-19-27-67-43-59-51-75-59)96-115(87-107(13,14)39-23-31-71-47-63-55-79-63)97-112(91-109,84-104(7,8)36-20-28-68-44-60-52-76-60)95-114(93-110,86-106(11,12)38-22-30-70-46-62-54-78-62)99-116(98-113,100-115)88-108(15,16)40-24-32-72-48-64-56-80-64/h57-64H,17-56H2,1-16H3 |

InChI Key |

HCMVSVWSKGFMKX-UHFFFAOYSA-N |

SMILES |

CCCC1C(O1)CO[Si](C)(C)O[Si]23O[Si]4(O[Si](O2)(O[Si]5(O[Si]6(O[Si](O5)(O[Si](O4)(O[Si](O3)(O6)O[Si](C)(C)OCC7C(O7)CCC)O[Si](C)(C)OCC8C(O8)CCC)O[Si](C)(C)OCC9C(O9)CCC)O[Si](C)(C)OCC1C(O1)CCC)O[Si](C)(C)OCC1C(O1)CCC)O[Si](C)(C)OCC1C(O1)CCC)O[Si](C)(C)OCC1C(O1)CCC |

Canonical SMILES |

C[Si](C)(CCCOCC1CO1)O[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)O[Si](C)(C)CCCOCC7CO7)O[Si](C)(C)CCCOCC8CO8)O[Si](C)(C)CCCOCC9CO9)O[Si](C)(C)CCCOCC1CO1)O[Si](C)(C)CCCOCC1CO1)O[Si](C)(C)CCCOCC1CO1)O[Si](C)(C)CCCOCC1CO1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Pss-octa((3-propylglycidylether)dimethylsiloxy)

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of Pss-octa((3-propylglycidylether)dimethylsiloxy), a versatile polyhedral oligomeric silsesquioxane (POSS) molecule. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the potential applications of this unique hybrid nanomaterial.

Chemical Structure and Properties

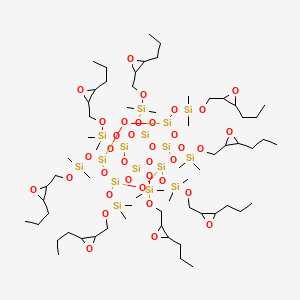

Pss-octa((3-propylglycidylether)dimethylsiloxy), also known by its systematic name Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octakis[[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]oxy]-, is an octafunctionalized POSS molecule.[1] Its structure features a rigid, inorganic, cage-like silsesquioxane core (SiO₁.₅)₈, from which eight flexible organic arms extend. Each arm consists of a dimethylsiloxy group linked to a 3-propylglycidylether chain.[1] This unique architecture, combining an inorganic core with reactive organic functionalities, makes it a valuable building block for advanced materials.[1]

Table 1: Physicochemical Properties of Pss-octa((3-propylglycidylether)dimethylsiloxy)

| Property | Value | Reference |

| Molecular Formula | C₆₄H₁₃₆O₃₆Si₁₆ | [2][3] |

| Molecular Weight | 1931.11 g/mol | [2][3][4] |

| CAS Number | 136864-48-7 | [4] |

| Appearance | Clear, colorless, low viscosity liquid | [5] |

| Density | 1.150 g/mL at 25 °C | [3][4][5] |

| Refractive Index | n20/D 1.459 | [3][4][5] |

| Solubility | Insoluble in water; Soluble in THF, chloroform, hexane, and toluene. | [4] |

Synthesis

The most common and efficient method for synthesizing Pss-octa((3-propylglycidylether)dimethylsiloxy) is through the post-functionalization of a precursor POSS cage.[1] This involves the hydrosilylation of octakis(hydridodimethylsiloxy)octasilsesquioxane (Q8M8H), which has a cubic silica core with eight reactive Si-H functional groups, with allyl glycidyl ether (AGE).[1] This reaction is typically catalyzed by a platinum complex, such as Karstedt's or Speier's catalyst.[1]

Experimental Protocol: Generalized Synthesis

The following is a generalized experimental protocol for the synthesis of Pss-octa((3-propylglycidylether)dimethylsiloxy) based on the hydrosilylation reaction.

Materials:

-

Octakis(hydridodimethylsiloxy)octasilsesquioxane (Q8M8H)

-

Allyl glycidyl ether (AGE)

-

Platinum catalyst (e.g., Karstedt's catalyst)

-

Toluene (anhydrous)

-

Ice-water bath

Procedure:

-

In a reaction flask, dissolve Octakis(hydridodimethylsiloxy)octasilsesquioxane in anhydrous toluene.

-

Add allyl glycidyl ether to the solution. A slight molar excess of the allyl glycidyl ether is often used to ensure complete reaction of the Si-H groups.

-

Add the platinum catalyst to the reaction mixture. The reaction is exothermic, and the temperature should be controlled using an ice-water bath to maintain it at a moderate level (e.g., around 45 °C).

-

After the initial exothermic reaction subsides, allow the reaction mixture to stir at room temperature for a specified period (e.g., 24 hours) to ensure completion.

-

Monitor the reaction progress by spectroscopic methods (e.g., FT-IR) to observe the disappearance of the Si-H stretching band.

-

Upon completion, remove the solvent and any excess reactants under high vacuum.

Diagram 1: Synthesis Workflow

Caption: Synthesis workflow for Pss-octa((3-propylglycidylether)dimethylsiloxy).

Characterization

The successful synthesis and purity of Pss-octa((3-propylglycidylether)dimethylsiloxy) are confirmed using various analytical techniques.

Table 2: Expected Characterization Data

| Technique | Expected Results |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the sodiated adduct [M+Na]⁺ or the protonated molecule [M+H]⁺ is expected.[1] Given the theoretical molecular weight of ~1931.11 g/mol , these peaks would appear around m/z 1954.10 and 1932.12, respectively.[1] |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | The disappearance of the Si-H stretching band from the precursor (Q8M8H) and the appearance of characteristic bands for the glycidyl ether group would confirm the successful functionalization. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | NMR spectroscopy would be used to confirm the structure of the final product by identifying the characteristic chemical shifts of the protons, carbons, and silicon atoms in the molecule. |

Applications in Drug Development and Materials Science

The unique hybrid nature of Pss-octa((3-propylglycidylether)dimethylsiloxy) makes it a promising candidate for various applications.

-

Advanced Materials: Its eight reactive glycidyl ether functionalities position it as an effective multifunctional initiator for controlled polymerization processes, leading to the formation of highly crosslinked three-dimensional polymer networks.[1] This makes it suitable for developing high-performance coatings, adhesives, and composites.[1]

-

Biomedical Applications: There is growing interest in its potential use in the biomedical field. The reactive epoxide groups can be opened to attach bioactive molecules, suggesting its utility in drug delivery systems.[1] Furthermore, its biocompatibility is being investigated for applications in tissue engineering scaffolds.[1] The robust resistance of POSS molecules to environmental degradation, such as moisture and oxidation, is also a significant advantage in these applications.[5]

Diagram 2: Potential Application Logic

Caption: Logical relationship between properties and potential applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Glycidyl-POSS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhedral Oligomeric Silsesquioxanes (POSS) represent a unique class of hybrid nanomaterials, combining an inorganic silica-like core with organic functionalities. This structure imparts a remarkable combination of properties, making them valuable in a wide range of applications, including advanced materials and potentially in biomedical fields. Glycidyl-POSS (CAS: 68611-45-0), a prominent member of the POSS family, is characterized by the presence of reactive glycidyl ether groups attached to the corners of its silica cage.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of Glycidyl-POSS, with a focus on quantitative data, experimental methodologies, and key chemical interactions.

Physical and Chemical Properties

Glycidyl-POSS is a hybrid molecule with an inorganic silsesquioxane core and organic glycidyl groups attached at the corners of the cage.[1][3] While the most common structure features an eight-corner silica core (octamer), Glycidyl-POSS often exists as a mixture of cage sizes, including octamers, decamers, and dodecamers, with the dodecamer being the predominant form in some mixtures.[4][5][6] This distribution of cage sizes contributes to its liquid state at room temperature by depressing the melting point.[5]

The key physical and chemical properties of Glycidyl-POSS are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow, viscous liquid | [1][3][4][7] |

| Formula Weight | ~1337.88 g/mol (for octamer) | [1][3][7] |

| Epoxy Equivalent Weight | 167 g/eq | [1][3][7][8] |

| Density | ~1.25 g/mL | [4][7] |

| Refractive Index | 1.4813 @ 20.5°C - 1.51 | [1][7] |

| Viscosity | 4 - 6 Pa·s @ 25°C (48 poise) | [1][3][4][7] |

| Thermal Stability (5% wt loss) | 365 °C | [1][3] |

| Solubility | Soluble in THF, chloroform, toluene; Insoluble in water, hexane | [1][3][4] |

| Resin Solubility | Aromatic and aliphatic epoxy resins, urethane, acrylic resins | [1][2][3][6] |

Chemical Structure and Reactivity

The defining feature of Glycidyl-POSS is its possession of multiple glycidyl epoxy groups.[4] These groups are highly reactive and can undergo ring-opening reactions with a variety of nucleophiles, including amines and anhydrides, making Glycidyl-POSS an effective crosslinking agent in polymer systems.[4] This reactivity is fundamental to its application in modifying and enhancing the properties of thermosetting polymers like epoxy resins and polyurethanes.[4]

The incorporation of Glycidyl-POSS into polymer matrices can lead to significant improvements in material properties, including enhanced thermal stability, increased mechanical strength and hardness, and reduced curing shrinkage.[4][6][9] The inorganic silica core contributes to the rigidity and thermal durability of the resulting materials.[5] Furthermore, POSS molecules are known for their resistance to environmental degradation, including moisture, oxidation, corrosion, and UV radiation.[1][3]

Conceptual diagram of the Glycidyl-POSS hybrid structure.

Experimental Protocols

The characterization of Glycidyl-POSS involves a range of analytical techniques to determine its physical and chemical properties. Below are generalized methodologies for key experiments.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal degradation profile of Glycidyl-POSS.

Methodology:

-

A small, precisely weighed sample of Glycidyl-POSS (typically 5-10 mg) is placed in a TGA crucible.

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The temperature at which a specific percentage of weight loss occurs (e.g., 5%) is recorded as an indicator of thermal stability. The addition of POSS has been shown to increase the thermal stability of epoxy resins at temperatures above ~380 °C.[10]

Viscosity Measurement

Objective: To quantify the flow resistance of Glycidyl-POSS.

Methodology:

-

A rotational viscometer or rheometer is used.

-

A defined volume of the Glycidyl-POSS sample is placed in the instrument's sample holder.

-

The temperature is controlled and maintained at a specific value (e.g., 25 °C).

-

A spindle or plate is rotated within the sample at a set shear rate.

-

The instrument measures the torque required to rotate the spindle, which is then converted to a viscosity value, typically in poise or Pascal-seconds.

Solubility Assessment

Objective: To determine the solubility of Glycidyl-POSS in various solvents.

Methodology:

-

A small, known amount of Glycidyl-POSS is added to a specific volume of a test solvent (e.g., THF, water, hexane) in a vial.

-

The mixture is agitated (e.g., by stirring or sonication) for a sufficient period to ensure maximum dissolution.

-

The mixture is visually inspected for the presence of any undissolved material.

-

The solubility is qualitatively described as soluble (forms a clear, homogeneous solution) or insoluble (undissolved particles remain).

General workflow for the characterization of Glycidyl-POSS.

Key Chemical Reactions: Ring-Opening of the Glycidyl Group

The utility of Glycidyl-POSS in polymer chemistry stems from the reactivity of its epoxy rings. A common and important reaction is the ring-opening by a nucleophile, such as an amine. This reaction forms the basis of crosslinking in epoxy-amine thermosetting systems.

Simplified representation of the glycidyl ring-opening reaction.

Applications in Research and Development

Glycidyl-POSS is primarily utilized as an additive to enhance the properties of polymeric materials. Its applications include:

-

High-Performance Composites: Improving the thermal and mechanical properties of epoxy resins for applications in aerospace and electronics.[4]

-

Coatings: Enhancing the hardness, scratch resistance, and durability of optical and protective coatings.[1][11]

-

Adhesives: Formulating high-strength, weather-resistant adhesives.[4]

-

Nanocomposites: Acting as a nano-reinforcing agent and a compatibilizer between organic polymers and inorganic fillers.[9][12]

While direct applications in drug development are less documented, the biocompatibility and tunable nature of POSS molecules suggest potential for their use in areas such as drug delivery systems, photodynamic therapy, and bioimaging.[13] The ability of Glycidyl-POSS to form stable, crosslinked networks could be explored for the encapsulation and controlled release of therapeutic agents.

Conclusion

Glycidyl-POSS is a versatile nanomaterial with a well-defined set of physical and chemical properties. Its hybrid inorganic-organic structure, coupled with the reactivity of its glycidyl functionalities, makes it a valuable component in the development of advanced materials with enhanced thermal, mechanical, and chemical resistance. For researchers in materials science and drug development, a thorough understanding of these core properties is essential for harnessing the full potential of this unique molecule.

References

- 1. EP0409 – Glycidyl POSS cage mixture - Hybrid Plastics [hybridplastics.com]

- 2. hybridplastics.com [hybridplastics.com]

- 3. EP0409.01.50 – Glycidyl POSS 50% PGMEA - Hybrid Plastics [hybridplastics.com]

- 4. Octakis(glycidyloxypropyl) Polyhedral Oligomeric Silsesquioxane - Polyhedral Oligomeric Silsesquioxanes (POSS) - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]

- 5. POSS Additives in Energy Cure Coatings: A Technical Review [gavinpublishers.com]

- 6. hybridplastics.com [hybridplastics.com]

- 7. hybridplastics.com [hybridplastics.com]

- 8. gavinpublishers.com [gavinpublishers.com]

- 9. Synthesis and Characterization of Novel Nanoporous Gl-POSS-Branched Polymeric Gas Separation Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. EP0409; Glycidyl POSS cage mixture - ChemicalBook [m.chemicalbook.com]

- 12. hybridplastics.com [hybridplastics.com]

- 13. mdpi.com [mdpi.com]

Synthesis of Octa(glycidyldimethylsiloxy)silsesquioxane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis route for octa(glycidyldimethylsiloxy)silsesquioxane, a polyhedral oligomeric silsesquioxane (POSS) functionalized with eight glycidyl ether groups. This molecule is of significant interest for the development of advanced hybrid nanomaterials and has potential applications in drug delivery, biomedical devices, and high-performance coatings due to its unique combination of an inorganic silica core and reactive organic functionalities. This document outlines the synthetic pathway, experimental protocols, and key characterization data.

Synthetic Pathway Overview

The synthesis of octa(glycidyldimethylsiloxy)silsesquioxane is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, octakis(hydridodimethylsiloxy)octasilsesquioxane (Q8M8H). This is followed by a platinum-catalyzed hydrosilylation reaction with allyl glycidyl ether to attach the functional glycidyl side chains to the silsesquioxane core.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of functionalized silsesquioxanes.

Step 1: Synthesis of Octakis(hydridodimethylsiloxy)octasilsesquioxane (Q8M8H)

This procedure involves the preparation of a tetramethylammonium silicate solution, followed by its reaction with chlorodimethylsilane.

Materials:

-

Tetraethoxysilane (TEOS)

-

Tetramethylammonium hydroxide (TMAOH, 25% in methanol)

-

Distilled water

-

Chlorodimethylsilane

-

Hexane

-

Anhydrous sodium sulfate

-

Methanol

Protocol:

-

Preparation of Tetramethylammonium Silicate Solution: In a suitable reaction vessel, combine tetraethoxysilane, tetramethylammonium hydroxide (25% in methanol), and distilled water. The molar ratio of the reactants should be carefully controlled. Stir the resulting solution at room temperature for 24 hours to yield a clear, colorless tetramethylammonium silicate solution.

-

Synthesis of Q8M8H: In a separate reaction flask equipped with a dropping funnel and a nitrogen inlet, place a mixture of chlorodimethylsilane and hexane. Purge the system with a slow, continuous stream of nitrogen.

-

Slowly add the prepared tetramethylammonium silicate solution dropwise to the chlorodimethylsilane/hexane mixture with vigorous stirring over a period of approximately 4 hours.

-

After the addition is complete, continue to stir the reaction mixture for an additional 2 hours at room temperature.

-

The reaction will produce a two-phase mixture. Separate the upper hexane layer.

-

Wash the hexane phase sequentially with distilled water and a dilute solution of sodium bicarbonate.

-

Dry the hexane phase over anhydrous sodium sulfate, filter, and remove the hexane under reduced pressure to yield a white solid.

-

Wash the resulting white solid with cold methanol and dry under vacuum to obtain pure octakis(hydridodimethylsiloxy)octasilsesquioxane.

Step 2: Synthesis of Octa(glycidyldimethylsiloxy)silsesquioxane

This step involves the platinum-catalyzed hydrosilylation of the Si-H groups of Q8M8H with the terminal alkene of allyl glycidyl ether.

Materials:

-

Octakis(hydridodimethylsiloxy)octasilsesquioxane (Q8M8H)

-

Allyl glycidyl ether

-

Anhydrous toluene (or other suitable anhydrous solvent like diethyl ether)

-

Platinum catalyst (e.g., Karstedt's catalyst or Speier's catalyst, H₂PtCl₆ solution)

-

Activated carbon (for catalyst removal, if necessary)

-

Methanol (for washing)

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve octakis(hydridodimethylsiloxy)octasilsesquioxane in anhydrous toluene under a nitrogen atmosphere.

-

Add a stoichiometric excess of allyl glycidyl ether to the solution. A molar ratio of approximately 1.2 to 1.5 equivalents of allyl glycidyl ether per Si-H group is recommended to ensure complete reaction.

-

Add a catalytic amount of the platinum catalyst (typically in the range of 10-50 ppm of platinum relative to the reactants).

-

Heat the reaction mixture to a temperature between 60-80°C and stir for 24-48 hours. The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band around 2140 cm⁻¹.

-

Upon completion of the reaction, cool the mixture to room temperature. If necessary, treat the solution with activated carbon to remove the platinum catalyst, followed by filtration through a pad of celite.

-

Remove the toluene and excess allyl glycidyl ether under reduced pressure.

-

The resulting product, a viscous oil or a solid, can be further purified by washing with methanol to remove any remaining impurities.

-

Dry the final product under vacuum to yield octa(glycidyldimethylsiloxy)silsesquioxane.

Data Presentation

The following tables summarize the expected quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties of Key Reagents

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Tetraethoxysilane | C₈H₂₀O₄Si | 208.33 | 168 | 0.934 |

| Chlorodimethylsilane | C₂H₇ClSi | 94.62 | 36 | 0.86 |

| Allyl Glycidyl Ether | C₆H₁₀O₂ | 114.14 | 154 | 0.962 |

Table 2: Characterization Data for Octa(glycidyldimethylsiloxy)silsesquioxane

| Property | Expected Value/Observation |

| Appearance | Colorless to pale yellow viscous oil or white solid |

| Yield | Typically high (>90%) |

| FT-IR (cm⁻¹) | ~2930 (C-H stretch), ~1260 (Si-CH₃), 1100-1000 (Si-O-Si cage), ~910 (epoxy ring) |

| ¹H NMR (CDCl₃, δ ppm) | ~0.1-0.2 (s, Si-CH₃), ~0.6 (t, Si-CH₂), ~1.6 (m, -CH₂-), ~2.6-2.8 (m, epoxy CH₂), ~3.1 (m, epoxy CH), ~3.4-3.7 (m, O-CH₂) |

| ²⁹Si NMR (CDCl₃, δ ppm) | Two main signals are expected: one for the Q8 core (SiO₃/₂) silicon atoms and one for the M (R₂SiO₁/₂) silicon atoms. |

Note: The exact peak positions in NMR and FT-IR spectra may vary slightly depending on the solvent and the specific instrument used.

Concluding Remarks

The synthesis of octa(glycidyldimethylsiloxy)silsesquioxane via a two-step process involving the preparation of an octahydridosilsesquioxane intermediate followed by hydrosilylation is a robust and efficient method. The resulting molecule, with its well-defined nanostructure and reactive epoxy functionalities, serves as a versatile building block for the creation of advanced organic-inorganic hybrid materials with tailored properties for various high-technology applications. Careful control of reaction conditions and purification steps is crucial to obtain a high-purity product.

molecular weight of Pss-octa((3-propylglycidylether)dimethylsiloxy)

An In-Depth Technical Guide to Pss-octa((3-propylglycidylether)dimethylsiloxy)

This technical guide provides a comprehensive overview of Pss-octa((3-propylglycidylether)dimethylsiloxy), a member of the Polyhedral Oligomeric Silsesquioxane (POSS) family of molecules. POSS compounds are nano-sized, cage-like structures that represent a unique class of hybrid organic-inorganic materials.[1][2] This specific molecule features a rigid inorganic silica core functionalized with eight organic arms, each terminating in a reactive glycidyl ether (epoxide) group.[3] The presence of these eight reactive sites makes it a potent building block for creating highly crosslinked polymer networks, offering significant enhancements in material properties.[3][4] This document is intended for researchers, scientists, and professionals in materials science and polymer chemistry.

Physicochemical and Quantitative Data

The key quantitative properties of Pss-octa((3-propylglycidylether)dimethylsiloxy) are summarized in the table below. This data is essential for stoichiometric calculations in synthesis and for predicting its behavior in formulations.

| Property | Value | Reference |

| Molecular Weight | ~1931.1 g/mol | [3][5][6] |

| Molecular Formula | C₆₄H₁₃₆O₃₆Si₁₆ | [5][7] |

| CAS Number | 136864-48-7 | [3] |

| Systematic Name | Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octakis[[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]oxy]- | [3] |

| Density | 1.150 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.459 | [7] |

| Structure | Octafunctional cage silsesquioxane with glycidyl ether groups | [3] |

Experimental Protocols

Protocol 1: Synthesis via Hydrosilylation

This protocol describes a generalized method for synthesizing Pss-octa((3-propylglycidylether)dimethylsiloxy) based on the hydrosilylation of octakis(hydridodimethylsiloxy) octasilsesquioxane with allyl glycidyl ether.

Materials:

-

Octakis(hydridodimethylsiloxy) octasilsesquioxane (POSS precursor)

-

Allyl glycidyl ether (functionalizing agent)

-

Platinum catalyst (e.g., Karstedt's or Speier's catalyst)[8]

-

Anhydrous toluene (reaction solvent)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Preparation: In a Schlenk flask equipped with a magnetic stir bar and condenser, dissolve octakis(hydridodimethylsiloxy) octasilsesquioxane in anhydrous toluene under an inert atmosphere.

-

Reagent Addition: Add a slight molar excess (e.g., 1.2 equivalents per Si-H group) of allyl glycidyl ether to the solution.

-

Catalysis: Introduce a catalytic amount of a platinum catalyst (typically 10-50 ppm Pt relative to the Si-H molar content).

-

Reaction: Heat the mixture to a moderate temperature (e.g., 45-60 °C) and stir for 24-48 hours. The reaction progress can be monitored by FTIR spectroscopy by observing the disappearance of the Si-H stretching band around 2140 cm⁻¹.

-

Purification: Once the reaction is complete, cool the mixture to room temperature. The solvent and any excess allyl glycidyl ether can be removed under reduced pressure (vacuum). The resulting product, a viscous liquid, may be used directly or further purified if necessary.

Protocol 2: Structural and Thermal Characterization

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To confirm the addition of the glycidyl ether groups and the consumption of the Si-H precursor.

-

Methodology: Acquire an FTIR spectrum of the final product. Key spectral features to confirm are the disappearance of the Si-H peak (~2140 cm⁻¹) from the precursor and the appearance of characteristic peaks for the propylglycidylether group, including C-H stretching (~2870-2960 cm⁻¹), the Si-O-Si cage structure (~1100 cm⁻¹), and the epoxide ring (~910 cm⁻¹).[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To provide detailed structural confirmation.

-

Methodology: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Should show signals corresponding to the protons on the propyl chain, the glycidyl ether group, and the dimethylsilyl groups.

-

²⁹Si NMR: Should confirm the silicon environments, typically showing two main signals: one for the silicon atoms in the central T₈ cage (SiO₁.₅) and another for the silicon atoms in the dimethylsiloxy arms.[8]

-

3. Thermogravimetric Analysis (TGA):

-

Objective: To evaluate the thermal stability of the material.

-

Methodology: Heat a small sample of the material on a TGA balance under a controlled atmosphere (e.g., nitrogen or air) while monitoring weight loss as a function of temperature. The initial decomposition temperature is a key indicator of thermal stability. The incorporation of a POSS core typically enhances the thermal stability of materials.[10]

Visualized Workflows and Reaction Pathways

The following diagrams, generated using DOT language, illustrate key processes related to Pss-octa((3-propylglycidylether)dimethylsiloxy).

Applications and Mechanism of Action

The primary utility of Pss-octa((3-propylglycidylether)dimethylsiloxy) lies in its role as a nano-sized crosslinking agent and reinforcing additive for polymer systems, especially epoxy resins.[4][11]

-

Mechanism of Reinforcement: When incorporated into a polymer matrix, the rigid 1-3 nm inorganic core acts as a nanoscale reinforcement, improving properties such as modulus, hardness, and thermal stability.[2][12] The flexible organic arms ensure compatibility and covalent bonding with the host polymer matrix, preventing phase separation that can occur with simple nanoparticle fillers.[11]

-

Crosslinking: The eight reactive epoxide groups can participate in curing reactions with amines, anhydrides, or other agents. This creates a high density of crosslinks, which can significantly increase the glass transition temperature (Tg) and storage modulus of the resulting material.[13]

-

Coatings and Nanocomposites: Its addition to epoxy coatings has been shown to improve corrosion resistance, thermal properties, and mechanical durability.[4][11] The POSS molecules can create a more tortuous path for the diffusion of corrosive agents and enhance the overall barrier properties of the coating.[4]

Conclusion

Pss-octa((3-propylglycidylether)dimethylsiloxy) is a highly functionalized nanomaterial with significant potential in advanced materials science. Its hybrid structure, combining a rigid inorganic core with eight reactive organic functionalities, makes it an effective additive for enhancing the thermomechanical properties and durability of a wide range of polymer systems. The detailed protocols and workflows provided in this guide offer a foundational understanding for researchers looking to synthesize, characterize, and apply this versatile molecule in the development of next-generation composites and coatings.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Development of Cycloaliphatic Epoxy-POSS Nanocomposite Matrices with Enhanced Resistance to Atomic Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pss-octa((3-propylglycidylether)dimethy& | 136864-48-7 | Benchchem [benchchem.com]

- 4. emerald.com [emerald.com]

- 5. This compoundamp; | C64H136O36Si16 | CID 90469878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 八[(3-氧化缩水甘油丙基)二甲基硅氧基]取代的 PSS | Sigma-Aldrich [sigmaaldrich.com]

- 7. Sigma Organic Chemistry PSS-Octa[(3-glycidyloxypropyl)dimethylsiloxy] substituted | Fisher Scientific [fishersci.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. POSS Additives in Energy Cure Coatings: A Technical Review [gavinpublishers.com]

- 13. researchgate.net [researchgate.net]

solubility of Glycidyl-POSS in organic solvents

An In-depth Technical Guide to the Solubility of Glycidyl-POSS in Organic Solvents

For researchers, scientists, and drug development professionals, understanding the solubility of Glycidyl-POSS (Glycidyl-Polyhedral Oligomeric Silsesquioxane) is critical for its effective incorporation into polymer matrices and formulation development. This guide provides a comprehensive overview of the solubility of Glycidyl-POSS in various organic solvents, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Overview of Glycidyl-POSS Solubility

Glycidyl-POSS, often referred to by its product code EP0409, is a hybrid molecule featuring an inorganic silsesquioxane core with eight organic glycidyl groups attached to the corners of the cage-like structure.[1][2] This unique structure provides a combination of properties, including enhanced thermal stability, mechanical strength, and reactivity, making it a valuable additive in materials science and drug delivery applications.[1][3] The solubility of Glycidyl-POSS is primarily dictated by the nature of its organic glycidyl functionalities.

Qualitative Solubility Data

While precise quantitative solubility data (e.g., in g/100mL) is not extensively published in peer-reviewed literature, qualitative solubility information is available from various technical data sheets and scientific articles. The following table summarizes the known solubility of Glycidyl-POSS in a range of common organic solvents.

| Solvent Category | Solvent | Solubility |

| Halogenated | Chloroform | Soluble[1][4][5][6][7] |

| Aromatic | Toluene | Soluble[1][4][5][6][7] |

| Ethers | Tetrahydrofuran (THF) | Soluble[1][4][5][6][7] |

| Esters | Propylene glycol methyl ether acetate (PGMEA) | Soluble[8] |

| Alcohols | Ethanol | Slightly Soluble[1][2] / Soluble[9] |

| Isopropanol (70% and 99%) | Soluble[9] | |

| Alkanes | Hexane | Insoluble[1][4][5][6] |

| Aqueous | Water | Insoluble[1][4][5][6] |

| Resins | Aromatic and Aliphatic Epoxy Resins | Soluble[4][5][6] |

| Urethane Resins | High Compatibility[8][10] | |

| Acrylic Resins | High Compatibility[8][10] |

Note: The solubility of Glycidyl-POSS in ethanol is reported with some variation, suggesting it may be concentration-dependent.

Experimental Protocol for Solubility Determination

A robust method for determining the solubility of POSS compounds involves the use of Hansen Solubility Parameters (HSP). This approach provides a systematic way to predict and experimentally verify the solubility of a solute in a wide range of solvents. The following protocol is adapted from established methodologies for determining the HSP of POSS compounds.[11]

Principle

The Hansen Solubility Parameters are based on the principle that "like dissolves like." Every solvent and solute can be described by three parameters:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A "good" solvent for a particular solute will have HSP values similar to that of the solute. The experimental protocol involves testing the solubility of Glycidyl-POSS in a variety of solvents with known HSPs to determine the range of parameters within which it is soluble.

Materials and Equipment

-

Glycidyl-POSS sample

-

A selection of organic solvents with known Hansen Solubility Parameters (a minimum of 20-30 solvents is recommended for accurate determination)

-

Small vials (e.g., 2 mL) with caps

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator (optional, for temperature-controlled studies)

Procedure

-

Sample Preparation: Accurately weigh a specific amount of Glycidyl-POSS into each vial. A common concentration for initial screening is 10 mg/mL.[11]

-

Solvent Addition: Add 1 mL of a specific organic solvent to each vial containing the Glycidyl-POSS.

-

Mixing: Cap the vials securely and agitate them using a vortex mixer or magnetic stirrer for a set period (e.g., 24 hours) at a controlled temperature (e.g., 25°C).

-

Observation: After the mixing period, allow the vials to stand undisturbed and visually inspect for solubility. Classify the results as:

-

Soluble: The solution is clear and homogenous with no visible particles.

-

Partially Soluble: The solution is cloudy, or some undissolved particles remain.

-

Insoluble: The Glycidyl-POSS has not dissolved, and a significant amount of solid material is present.

-

-

Data Analysis:

-

Create a list of all the solvents tested and their corresponding HSP values (δD, δP, δH).

-

Assign a binary score to each solvent: "1" for soluble and "0" for partially soluble or insoluble.

-

Utilize software designed for HSP analysis (e.g., HSPiP) to input the solvent data and solubility scores. The software will calculate the Hansen Solubility Parameters for Glycidyl-POSS and the radius of the solubility sphere.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of Glycidyl-POSS.

Caption: Workflow for determining Glycidyl-POSS solubility.

Signaling Pathways and Logical Relationships

In the context of material science and formulation, the "signaling pathway" can be interpreted as the logical progression from material properties to application performance. The solubility of Glycidyl-POSS is a critical initial parameter that influences subsequent material characteristics.

Caption: Impact of solubility on material properties.

This guide provides a foundational understanding of Glycidyl-POSS solubility. For specific applications, it is recommended to perform experimental verification as outlined in the provided protocol to ensure optimal performance and compatibility.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Octakis(glycidyloxypropyl) Polyhedral Oligomeric Silsesquioxane - Polyhedral Oligomeric Silsesquioxanes (POSS) - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]

- 3. Development of Cycloaliphatic Epoxy-POSS Nanocomposite Matrices with Enhanced Resistance to Atomic Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0409.01.50 – Glycidyl POSS 50% PGMEA - Hybrid Plastics [hybridplastics.com]

- 5. EP0409 – Glycidyl POSS cage mixture - Hybrid Plastics [hybridplastics.com]

- 6. passki.com [passki.com]

- 7. hybridplastics.com [hybridplastics.com]

- 8. hybridplastics.com [hybridplastics.com]

- 9. hybridplastics.com [hybridplastics.com]

- 10. hybridplastics.com [hybridplastics.com]

- 11. andrewguenthner.com [andrewguenthner.com]

In-Depth Technical Guide on the Thermal Stability of Octa(glycidyldimethylsiloxy) Silsesquioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of octa(glycidyldimethylsiloxy) silsesquioxane, a key organosilicon compound. The information presented herein is intended to support research and development activities where the thermal behavior of this molecule is of critical importance.

Executive Summary

Octa(glycidyldimethylsiloxy) silsesquioxane is a cage-like molecule belonging to the family of Polyhedral Oligomeric Silsesquioxanes (POSS). Its structure is characterized by an inorganic silica core (Si₈O₁₂) and eight organic glycidyldimethylsiloxy functional groups attached to the corners of the cage. This unique hybrid nature imparts a combination of properties, including high thermal stability, which is a critical parameter for its application in advanced materials and as a potential component in thermally sensitive formulations. This guide details the synthesis, thermal decomposition behavior, and relevant experimental protocols for the analysis of this compound.

Synthesis of Octa(glycidyldimethylsiloxy) Silsesquioxane

The synthesis of octa(glycidyldimethylsiloxy) silsesquioxane is a multi-step process that requires careful control of reaction conditions to ensure a high-purity product. The general synthetic pathway involves the hydrosilylation of an allyl-functionalized glycidyl ether with an octahydridosilsesquioxane (H₈Si₈O₁₂).

Experimental Protocol: Synthesis

A representative synthesis protocol is as follows:

-

Preparation of the Reaction Mixture: In a reaction vessel, octahydridosilsesquioxane (H₈Si₈O₁₂) is dissolved in a suitable solvent, such as toluene.

-

Addition of Allyl Glycidyl Ether: A stoichiometric excess of allyl glycidyl ether is added to the solution.

-

Catalyst Introduction: A platinum-based catalyst, such as Karstedt's catalyst, is introduced to initiate the hydrosilylation reaction.

-

Reaction Conditions: The mixture is typically heated to a specific temperature (e.g., 60-80 °C) and stirred for a defined period (e.g., 24-48 hours) under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Monitoring the Reaction: The progress of the reaction can be monitored using techniques like Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2200 cm⁻¹) of the starting material.

-

Purification: Upon completion, the reaction mixture is cooled, and the product is purified to remove the catalyst and unreacted starting materials. This may involve filtration through a short column of silica gel or activated carbon, followed by removal of the solvent under reduced pressure.

-

Characterization: The final product, a viscous liquid or a solid, is characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) and FTIR to confirm its chemical structure and purity.

An In-depth Technical Guide to PSS-octa((3-propylglycidylether)dimethylsiloxy)silsesquioxane (CAS Number: 136864-48-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the polyhedral oligomeric silsesquioxane (POSS) compound identified by CAS number 136864-48-7. This molecule, scientifically named PSS-octa((3-propylglycidylether)dimethylsiloxy)silsesquioxane, is a key nanomaterial in the field of advanced polymers and composites. Its unique hybrid organic-inorganic structure, consisting of a rigid silica core and flexible, reactive organic peripheries, imparts significant enhancements to the materials it is incorporated into. This document details its chemical identity, synthesis, and the quantitative impact on the mechanical and thermal properties of polymer systems, with a focus on epoxy resins.

Chemical Identity and Properties

PSS-octa((3-propylglycidylether)dimethylsiloxy)silsesquioxane is a member of the glycidyl-functionalized POSS family. Its structure is characterized by a central, cage-like silsesquioxane core from which eight dimethylsiloxy arms extend, each terminating in a reactive glycidyl ether group.

| Property | Value |

| CAS Number | 136864-48-7 |

| Systematic Name | Pentacyclo[9.5.1.13,9.15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octakis[[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]oxy]- |

| Synonyms | PSS-Octa[(3-glycidyloxypropyl)dimethylsiloxy] substituted, OctaGlycidyldimethylsilyl POSS, Octakis(glycidyldimethylsiloxy)octasilsesquioxane |

| Molecular Formula | C64H136O36Si16 |

| Molecular Weight | 1931.11 g/mol |

| Appearance | Viscous liquid |

Synthesis

The primary route for the synthesis of PSS-octa((3-propylglycidylether)dimethylsiloxy)silsesquioxane is the hydrosilylation of a hydrido-functionalized POSS core, octakis(hydridodimethylsiloxy)octasilsesquioxane (Q8M8H), with allyl glycidyl ether. This reaction is typically catalyzed by platinum-based catalysts.

Synthesis Workflow

Experimental Protocol: Synthesis and Purification

The following protocol is a generalized procedure based on common laboratory practices for the synthesis of glycidyl-POSS.

Materials:

-

Octakis(hydridodimethylsiloxy)octasilsesquioxane (Q8M8H)

-

Allyl glycidyl ether (in slight excess)

-

Platinum-based hydrosilylation catalyst (e.g., Karstedt's catalyst)

-

Toluene (anhydrous)

-

Activated carbon

-

Methanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve octakis(hydridodimethylsiloxy)octasilsesquioxane in anhydrous toluene.

-

Addition of Reactant: Add a slight excess of allyl glycidyl ether to the solution.

-

Catalyst Introduction: Introduce a catalytic amount of a platinum-based catalyst (e.g., a few drops of Karstedt's catalyst solution).

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir under a nitrogen atmosphere. The reaction progress can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2140 cm⁻¹).

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and add activated carbon to adsorb the platinum catalyst. Stir for several hours.

-

Filtration: Filter the mixture through a pad of celite or a similar filter aid to remove the activated carbon and catalyst residues.

-

Solvent Removal: Remove the toluene from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a viscous oil, is purified by precipitation. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., tetrahydrofuran) and precipitate it by adding it dropwise to a non-solvent (e.g., methanol) with vigorous stirring.

-

Isolation and Drying: Collect the precipitated product by decantation or filtration and dry it under vacuum to a constant weight to yield the purified PSS-octa((3-propylglycidylether)dimethylsiloxy)silsesquioxane.

Applications in Polymer Modification

The primary application of this glycidyl-POSS is as a nanoscale reinforcing agent and crosslinker in polymer matrices, particularly in epoxy resins. The glycidyl ether functional groups can co-react with the epoxy resin and hardener, leading to a chemically integrated hybrid material.

Structure-Property Relationship

Quantitative Data on Performance Enhancement

The incorporation of PSS-octa((3-propylglycidylether)dimethylsiloxy)silsesquioxane into polymer matrices leads to quantifiable improvements in their properties.

Mechanical Properties of Epoxy-POSS Nanocomposites

| POSS Loading (wt%) | Young's Modulus (GPa) | Tensile Strength (MPa) | Reference |

| 0 (Neat Epoxy) | 2.8 - 3.2 | 60 - 80 | Generic Epoxy Data |

| 5 | ~3.8 | ~85 | [1] |

| 10 | ~4.1 | ~90 | [1] |

Note: The exact values can vary depending on the specific epoxy resin and curing agent used.

Thermal Properties of Epoxy-POSS Nanocomposites

| POSS Loading (wt%) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% weight loss, °C) | Reference |

| 0 (Neat Epoxy) | 150 - 180 | ~350 | Generic Epoxy Data |

| 5 | Increased by 10-20 °C | ~390 | [1] |

| 10 | Increased by 15-25 °C | >400 | [1] |

Conclusion

PSS-octa((3-propylglycidylether)dimethylsiloxy)silsesquioxane is a versatile and highly effective nanomaterial for the enhancement of polymer properties. Its well-defined chemical structure allows for its seamless integration into polymer networks, leading to significant improvements in thermal stability and mechanical performance. The synthetic route via hydrosilylation is a robust method for its production. This technical guide provides a foundational understanding for researchers and professionals looking to utilize this advanced material in the development of high-performance composites.

References

In-Depth Technical Guide: Pss-octa((3-propylglycidylether)dimethylsiloxy)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pss-octa((3-propylglycidylether)dimethylsiloxy), also known by its systematic name Octakis[(3-glycidoxypropyl)dimethylsiloxy] substituted Polyhedral Oligomeric Silsesquioxane (GPOSS), is a well-defined, cage-like organosilicon compound.[1] It belongs to the family of Polyhedral Oligomeric Silsesquioxanes (POSS), which are characterized by a core structure of silicon and oxygen atoms, forming a nanometer-sized cage. In the case of GPOSS, this inorganic core is functionalized with eight organic arms, each containing a flexible dimethylsiloxy linker and a reactive glycidyl ether terminus. This hybrid organic-inorganic structure imparts a unique combination of properties, making it a valuable building block in materials science and polymer chemistry. Its primary application lies in the development of advanced polymer nanocomposites, where it serves as a nanoscale reinforcing agent to enhance mechanical strength, thermal stability, and durability.[2][3][4]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆₄H₁₃₆O₃₆Si₁₆ |

| Molecular Weight | ~1931.11 g/mol |

| Appearance | Colorless liquid |

| Density | ~1.150 g/mL at 25 °C |

| Refractive Index | n20/D ~1.459 |

| Solubility | Soluble in THF, chloroform, toluene, hexane. Insoluble in water. |

Table 2: Expected ¹H NMR Spectroscopic Data

Disclaimer: The following are predicted chemical shifts based on the molecular structure.

| Assignment | Expected Chemical Shift (δ, ppm) |

| -Si-CH₃ | 0.1 - 0.2 |

| -Si-CH₂- | 0.5 - 0.7 |

| -CH₂-CH₂-CH₂- | 1.5 - 1.7 |

| -O-CH₂- (propyl) | 3.3 - 3.5 |

| -O-CH₂- (glycidyl) | 3.4 - 3.7 |

| -CH- (glycidyl) | 3.1 - 3.2 |

| -CH₂- (epoxide) | 2.5 - 2.8 |

Table 3: Expected ¹³C NMR Spectroscopic Data

Disclaimer: The following are predicted chemical shifts based on the molecular structure.

| Assignment | Expected Chemical Shift (δ, ppm) |

| -Si-CH₃ | -2.0 - 0.0 |

| -Si-CH₂- | 10 - 15 |

| -CH₂-CH₂-CH₂- | 22 - 26 |

| -O-CH₂- (propyl) | 70 - 75 |

| -O-CH₂- (glycidyl) | 71 - 74 |

| -CH- (glycidyl) | 49 - 52 |

| -CH₂- (epoxide) | 43 - 45 |

Table 4: Expected FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 2950 - 2850 | C-H stretching (alkyl) |

| 1260 - 1240 | Si-CH₃ symmetric deformation |

| 1100 - 1000 | Si-O-Si stretching (cage) |

| 910 - 830 | Epoxide ring asymmetric stretching |

| 800 - 750 | Si-C stretching |

Experimental Protocols

Synthesis of Pss-octa((3-propylglycidylether)dimethylsiloxy)

The synthesis of Pss-octa((3-propylglycidylether)dimethylsiloxy) is typically achieved through a hydrosilylation reaction between octakis(hydridodimethylsiloxy)octasilsesquioxane (Q8M8H) and allyl glycidyl ether, catalyzed by a platinum complex.[5]

Materials:

-

Octakis(hydridodimethylsiloxy)octasilsesquioxane (Q8M8H)

-

Allyl glycidyl ether (stoichiometric excess, e.g., 1.2 equivalents per Si-H group)

-

Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene (Karstedt's catalyst) or hexachloroplatinic acid (Speier's catalyst)

-

Anhydrous toluene or other suitable solvent (e.g., THF)

-

Activated carbon

-

Diatomaceous earth (e.g., Celite®)

-

Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve octakis(hydridodimethylsiloxy)octasilsesquioxane in anhydrous toluene.

-

Add the platinum catalyst to the stirred solution (typically in the range of 10-20 ppm of Pt relative to the reactants).

-

Heat the reaction mixture to a specified temperature (e.g., 80-90 °C).

-

Slowly add allyl glycidyl ether via the dropping funnel to the heated reaction mixture over a period of 1-2 hours.

-

Monitor the progress of the reaction by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band at approximately 2160 cm⁻¹.

-

After the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

-

Add activated carbon to the solution to remove the platinum catalyst and stir for several hours.

-

Filter the mixture through a pad of diatomaceous earth to remove the activated carbon.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by precipitation from a concentrated solution into a non-solvent like methanol.

-

Collect the fractions containing the pure product and remove the solvent under reduced pressure to obtain Pss-octa((3-propylglycidylether)dimethylsiloxy) as a colorless, viscous liquid.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆). Record the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The expected chemical shifts are outlined in Tables 2 and 3. Integration of the ¹H NMR signals should correspond to the proton ratios in the molecular structure.

-

²⁹Si NMR: Acquire the ²⁹Si NMR spectrum to confirm the integrity of the silsesquioxane cage. The spectrum is expected to show characteristic signals for the T-type silicon atoms of the cage and the M-type silicon atoms of the dimethylsiloxy linkers.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Obtain the FT-IR spectrum of the purified product as a thin film on a KBr plate or using an Attenuated Total Reflectance (ATR) accessory. The spectrum should confirm the absence of the Si-H stretching band around 2160 cm⁻¹ and the presence of the characteristic bands listed in Table 4.

Mass Spectrometry (MS):

-

Analyze the product using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF). The mass spectrum should show a prominent peak corresponding to the molecular ion adduct (e.g., [M+Na]⁺ or [M+K]⁺).

Workflow and Pathway Diagrams

Caption: Synthesis workflow for Pss-octa((3-propylglycidylether)dimethylsiloxy).

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Effect of Polyhedral Oligomeric Silsesquioxane on the Melting, Structure, and Mechanical Behavior of Polyoxymethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Octakis(glycidyloxypropyl) Polyhedral Oligomeric Silsesquioxane - Polyhedral Oligomeric Silsesquioxanes (POSS) - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]

- 5. Synthesis and properties of a polyhedral oligomeric silsesquioxane-based new light-emitting nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide to Glycidyl-POSS for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl-Polyhedral Oligomeric Silsesquioxane (Glycidyl-POSS) is a unique hybrid nanomaterial that bridges the gap between inorganic and organic chemistry. Its structure consists of a rigid, inorganic silica (SiO₁.₅) core, forming a cage-like framework, with eight organic glycidyl groups attached at the corners. This combination of a robust inorganic core and reactive organic functionalities imparts a unique set of properties, making it a valuable additive for developing advanced materials with enhanced thermal stability, mechanical strength, and chemical resistance. In the realm of biomedical research and drug development, the biocompatibility and versatile chemistry of POSS derivatives are opening new avenues for innovation in drug delivery systems, tissue engineering, and biomedical devices.

This technical guide provides an overview of commercial suppliers of Glycidyl-POSS, its core properties, and a summary of experimental methodologies for its synthesis, characterization, and incorporation into polymer matrices. Furthermore, it explores the potential applications in drug delivery and discusses the interaction of functionalized POSS with cellular signaling pathways.

Commercial Availability of Glycidyl-POSS

Glycidyl-POSS is commercially available from a number of specialty chemical suppliers. Researchers and drug development professionals can source this material from the following key vendors:

-

Hybrid Plastics Inc.: A major supplier of a wide range of POSS compounds, including various grades of Glycidyl-POSS (e.g., EP0409). They offer neat Glycidyl-POSS as well as formulations dispersed in solvents or reactive monomers.

-

Qingdao Hengda Chemical New Material Co., Ltd.: This company also lists Glycidyl-POSS (EP-POSS) in their product portfolio, providing it in various packaging sizes.

It is recommended to contact these suppliers directly for detailed product specifications, availability, and pricing.

Core Properties and Technical Data

Glycidyl-POSS is a viscous liquid at room temperature with a unique combination of properties derived from its hybrid nature. The following tables summarize key quantitative data for Glycidyl-POSS.

Table 1: Physical and Chemical Properties of Glycidyl-POSS

| Property | Value | Reference |

| Chemical Name | Octakis(glycidyloxypropyl)silsesquioxane | |

| CAS Number | 68611-45-0 | [1] |

| Molecular Formula | (C₆H₁₁O₂)₈(SiO₁.₅)₈ | |

| Formula Weight | ~1337.88 g/mol | [2] |

| Appearance | Clear, colorless viscous liquid | [2] |

| Density | ~1.25 g/mL | [2] |

| Viscosity (@ 25°C) | 48 poise | [2] |

| Refractive Index | 1.51 | [2] |

| Epoxy Equivalent Weight (EEW) | 167 g/eq | [2] |

Table 2: Thermal Properties of Glycidyl-POSS

| Property | Value | Reference |

| Thermal Stability (5% wt loss) | 365 °C |

Experimental Protocols

Synthesis of Glycidyl-POSS

A common method for the synthesis of octafunctional Glycidyl-POSS involves the hydrolytic condensation of a functionalized silane precursor, followed by hydrosilylation.

A representative two-step synthesis protocol:

-

Synthesis of Octakis(hydridodimethylsiloxy)silsesquioxane (Q₈M₈ᴴ):

-

This intermediate is typically synthesized through the controlled hydrolysis and condensation of a suitable precursor like tetraethoxysilane (TEOS) with a hydridodimethylsiloxy source.

-

-

Hydrosilylation with Allyl Glycidyl Ether:

-

The Q₈M₈ᴴ is reacted with an excess of allyl glycidyl ether in the presence of a platinum catalyst (e.g., Karstedt's catalyst).

-

The reaction is typically carried out in a suitable solvent like toluene or THF under an inert atmosphere.

-

The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹).

-

The final product is purified to remove the excess allyl glycidyl ether and catalyst residues, often through precipitation and washing. A detailed synthesis of a similar chlorinated POSS derivative is described in the literature, which can be adapted for Glycidyl-POSS synthesis.[3]

-

Characterization of Glycidyl-POSS

Standard analytical techniques are employed to confirm the structure and purity of the synthesized Glycidyl-POSS.

-

Fourier Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of characteristic functional groups. Key vibrational bands include:

-

~1100 cm⁻¹ (Si-O-Si cage stretching)[4]

-

~910 cm⁻¹ (epoxy ring vibration)

-

Disappearance of the Si-H band (~2160 cm⁻¹) after hydrosilylation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To elucidate the detailed chemical structure and confirm the attachment of the glycidyl groups to the silicon core.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

Incorporation of Glycidyl-POSS into Epoxy Resins and Curing Analysis

Glycidyl-POSS is frequently used as a modifier for epoxy resins to enhance their properties.

Experimental Workflow for Epoxy-POSS Composite Preparation and Curing Analysis:

Detailed FT-IR Protocol for Monitoring Curing:

The curing process of the epoxy-POSS composite can be monitored in situ using FT-IR spectroscopy by observing the decrease in the absorbance of the epoxy ring vibration.

-

Sample Preparation: A small amount of the uncured resin mixture is placed between two KBr or NaCl plates.

-

Instrumentation: An FT-IR spectrometer equipped with a heated transmission cell is used.

-

Data Acquisition: Spectra are collected at regular intervals as the sample is heated through the curing cycle.

-

Analysis: The disappearance of the characteristic epoxy peak at approximately 915 cm⁻¹ is monitored.[5] The degree of conversion can be quantified by normalizing this peak against an internal standard peak that does not change during the reaction, such as a C-H stretching or aromatic C=C stretching band.[6][7]

Glycidyl-POSS in Drug Development: A Look at Cellular Interactions

While the direct application of Glycidyl-POSS in modulating specific signaling pathways for drug delivery is an emerging area of research, the broader family of functionalized POSS nanoparticles has shown significant promise in biomedical applications. Their biocompatibility and the ability to be functionalized with various bioactive molecules make them attractive candidates for targeted drug delivery and tissue engineering.[8]

Research on other functionalized POSS nanoparticles has provided insights into their interactions with cells. For instance, studies have shown that certain nanoparticles can influence cellular processes like oxidative stress, inflammatory responses, and mitochondrial function.[9] One study on polyhydroxylated POSS nanoparticles demonstrated an upregulation of genes involved in angiogenesis, such as VEGFR-2, Ang-1, and Ang-2, in human umbilical vein endothelial cells (HUVECs).[10] This suggests that the POSS core, when appropriately functionalized, can indeed influence specific cellular signaling pathways.

Hypothetical Signaling Pathway Modulation by Functionalized POSS:

The following diagram illustrates a hypothetical mechanism by which a functionalized POSS nanoparticle, potentially a derivative of Glycidyl-POSS, could be engineered to interact with a cell surface receptor and modulate a downstream signaling pathway, such as the PI3K/Akt pathway, which is crucial in cell survival and proliferation.

This diagram serves as a conceptual framework for how the glycidyl groups on POSS could be used as reactive handles to conjugate targeting ligands or therapeutic molecules, enabling interaction with specific cellular targets and influencing signaling cascades relevant to drug development. Further research is needed to explore these possibilities with Glycidyl-POSS specifically.

Conclusion

Glycidyl-POSS is a commercially available nanomaterial with a compelling set of properties that make it highly valuable for materials science and, increasingly, for biomedical applications. Its ability to enhance the performance of polymers is well-documented. For drug development professionals, the true potential of Glycidyl-POSS lies in its versatility as a scaffold for creating sophisticated, functionalized nanoparticles for targeted therapies. While direct evidence of Glycidyl-POSS modulating specific signaling pathways is still in its infancy, the broader research on functionalized POSS provides a strong rationale for its further investigation in this exciting and impactful field. The experimental protocols and data presented in this guide offer a foundational resource for researchers and scientists to explore the full potential of this remarkable hybrid molecule.

References

- 1. hybridplastics.com [hybridplastics.com]

- 2. hybridplastics.com [hybridplastics.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. atlantis-press.com [atlantis-press.com]

- 7. piketech.com [piketech.com]

- 8. A nanocage for nanomedicine: polyhedral oligomeric silsesquioxane (POSS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Safety and Handling of Octa(glycidyldimethylsiloxy) silsesquioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling procedures for octa(glycidyldimethylsiloxy) silsesquioxane (OGS), a cage-like, hybrid organic-inorganic molecule. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes information from the SDS of a closely related product, Glycidyl POSS® Cage Mixture (EP0409), general safety protocols for epoxy-functionalized compounds, and relevant toxicological studies on similar polyhedral oligomeric silsesquioxanes (POSS).

Hazard Identification and Toxicological Profile

While the toxicological properties of octa(glycidyldimethylsiloxy) silsesquioxane have not been exhaustively investigated, the available data on analogous compounds provides a preliminary assessment of its potential hazards. The primary concerns are related to the reactive glycidyl epoxy groups.

Summary of Potential Hazards:

-

Skin and Eye Irritation: May cause skin and eye irritation upon direct contact.[1]

-

Respiratory Tract Irritation: Inhalation of aerosols or vapors may cause respiratory tract irritation.[1]

-

Allergic Sensitization: As with many epoxy compounds, prolonged or repeated skin contact may lead to allergic sensitization.

Toxicological Data Summary (from Glycidyl POSS® Cage Mixture SDS):

| Hazard Classification | Finding | Source |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. | [1] |

| Acute Toxicity (Oral) | May be harmful if swallowed. | [1] |

| Acute Toxicity (Dermal) | May be harmful if absorbed through the skin. | [1] |

| Acute Toxicity (Inhalation) | May be harmful if inhaled. | [1] |

Studies on other functionalized POSS compounds suggest a generally low cytotoxicity profile for the silsesquioxane core. For instance, research on octaammonium chloride salt of octaaminopropyl polyhedral oligomeric silsesquioxane (oap-POSS) indicated no induction of apoptosis or necrosis in cell lines.[2] Another study noted that POSS-modified materials tend to exhibit lower cytotoxicity.

Physical and Chemical Properties

Understanding the physical and chemical properties of OGS is crucial for its safe handling and storage. The following table summarizes available data for a related Glycidyl POSS compound.

| Property | Value | Source |

| Appearance | Clear, colorless viscous liquid | [3] |

| Molecular Formula | (C3H5O)8Si8O12 | [3] |

| Molecular Weight | ~1177 g/mol | [3] |

| Density | ~1.2 g/cm³ | [3] |

| Solubility | Soluble in chloroform, toluene, THF; slightly soluble in ethanol; insoluble in water. | [3] |

| Thermal Stability | Stable up to ~300°C (5% weight loss, TGA data) | [3] |

Experimental Protocols: Safe Handling and Personal Protection

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel. The following procedures are recommended for handling octa(glycidyldimethylsiloxy) silsesquioxane.

3.1. Engineering Controls:

-

Work in a well-ventilated area, preferably within a fume hood, especially when heating or creating aerosols.[1]

3.2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses.[4][5]

-

Skin Protection:

-

Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.[1][4]

3.3. General Hygiene Practices:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly with soap and water after handling.[6][8]

-

Do not eat, drink, or smoke in the laboratory.

Spills, Storage, and Disposal

Proper procedures for managing spills, storing the material, and disposing of waste are critical for maintaining a safe laboratory environment.

4.1. Spill Management:

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like sawdust.[6]

-

Collect: Carefully sweep or scoop up the absorbed material into a labeled, sealed container for disposal.

-

Clean: Clean the spill area with a suitable solvent (e.g., acetone, isopropanol) followed by soap and water.

4.2. Storage:

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[3]

-

Keep containers tightly closed when not in use.[3]

-

Store away from incompatible materials such as strong acids, bases, and amines to prevent premature reaction of the epoxy groups.[3]

4.3. Disposal:

-

Do not dispose of liquid waste down the drain.

-

Small quantities of waste resin can be mixed with a stoichiometric amount of a suitable curing agent to form an inert solid, which can then be disposed of as regular solid waste, in accordance with local regulations.[4][6]

-

Dispose of contaminated materials and empty containers in accordance with federal, state, and local regulations.[6]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential.

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. | [1][8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. | [1][6][8] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention. | [1][4][8] |

| Ingestion | Do not induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention. | [1][8] |

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of octa(glycidyldimethylsiloxy) silsesquioxane from preparation to disposal.

Caption: Workflow for the safe handling of octa(glycidyldimethylsiloxy) silsesquioxane.

References

- 1. hybridplastics.com [hybridplastics.com]

- 2. mdpi.com [mdpi.com]

- 3. Octakis(glycidyloxypropyl) Polyhedral Oligomeric Silsesquioxane - Polyhedral Oligomeric Silsesquioxanes (POSS) - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]

- 4. entropyresins.com [entropyresins.com]

- 5. kccustomhardwoods.com [kccustomhardwoods.com]

- 6. wolverinecoatings.com [wolverinecoatings.com]

- 7. epoxy-europe.eu [epoxy-europe.eu]

- 8. artline-resin.eu [artline-resin.eu]

Methodological & Application

Application Notes and Protocols for Utilizing Glycidyl-POSS as a Crosslinking Agent in Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for incorporating Glycidyl Polyhedral Oligomeric Silsesquioxane (Glycidyl-POSS) as a crosslinking agent in epoxy resin systems. The inclusion of Glycidyl-POSS, a hybrid molecule with an inorganic silsesquioxane core and reactive organic glycidyl groups, has been shown to significantly enhance the thermal, mechanical, and chemical properties of epoxy networks.

Introduction to Glycidyl-POSS in Epoxy Resins

Epoxy resins are widely utilized for their excellent adhesion, chemical resistance, and mechanical properties. However, their inherent brittleness can be a significant drawback in certain applications. Glycidyl-POSS serves as a nano-sized reinforcing agent and a crosslinker, addressing this limitation. The inorganic silica-like core of the POSS molecule provides rigidity and enhances thermal stability, while the eight reactive glycidyl groups can covalently bond with the epoxy matrix, leading to a higher crosslink density and improved stress transfer. This results in materials with superior toughness, modulus, and service temperatures.

The functional groups on the POSS cage allow it to be chemically incorporated into the polymer matrix, preventing the agglomeration issues often seen with other nanofillers. This molecular-level dispersion is key to achieving the desired property enhancements.

Experimental Protocols

Materials Required

-

Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based resins are commonly used.

-

Glycidyl-POSS: (e.g., EP0409 from Hybrid Plastics).

-

Curing Agent/Hardener: Diaminodiphenyl sulfone (DDS), dicyandiamide (DICY), or various aliphatic or aromatic amines.

-

Solvent (Optional): Acetone or dimethylformamide (DMF) for viscosity reduction and aiding dispersion.

-

Ultrasonicator: For effective dispersion of Glycidyl-POSS.

-

Mechanical Stirrer/Magnetic Stirrer with Hot Plate.

-

Vacuum Oven: For degassing and curing.

-

Molds: Silicone or Teflon molds for casting samples.

Protocol for Preparation of Glycidyl-POSS/Epoxy Nanocomposites

This protocol outlines the steps for preparing epoxy nanocomposites with varying weight percentages of Glycidyl-POSS.

Step 1: Pre-treatment of Glycidyl-POSS (Optional) If the Glycidyl-POSS is in a solid form, it may be necessary to dissolve it in a minimal amount of a suitable solvent like acetone to facilitate its incorporation into the viscous epoxy resin.

Step 2: Dispersion of Glycidyl-POSS in Epoxy Resin

-

Weigh the desired amount of epoxy resin in a beaker.

-

Add the calculated amount of Glycidyl-POSS to the epoxy resin. Common loading levels range from 1 to 10 wt%.

-

Mechanically stir the mixture at a moderate speed (e.g., 300 rpm) for 30 minutes at room temperature to achieve a preliminary dispersion.

-

For enhanced dispersion, place the beaker in an ultrasonicator bath. Sonicate the mixture for 1-2 hours. Monitor the temperature of the mixture and use a cooling bath if necessary to prevent premature curing.

Step 3: Addition of Curing Agent

-

After sonication, heat the mixture to a temperature appropriate for dissolving the curing agent (e.g., 120 °C for DDS).

-

Slowly add the stoichiometric amount of the curing agent to the Glycidyl-POSS/epoxy mixture while stirring continuously until the curing agent is completely dissolved and a homogenous mixture is obtained.

Step 4: Degassing

-

Place the beaker containing the final mixture in a vacuum oven.

-

Apply vacuum for 20-30 minutes at a temperature that maintains the resin's low viscosity (e.g., 80-100 °C) to remove any entrapped air bubbles.

Step 5: Casting and Curing

-

Carefully pour the degassed mixture into pre-heated molds.

-

Place the molds in an oven and follow a specific curing schedule. A typical curing cycle for a DDS-cured system is:

-

125 °C for 1 hour.

-

200 °C for 3 hours.

-

-

After the curing cycle is complete, turn off the oven and allow the samples to cool down slowly to room temperature inside the oven to prevent thermal shock and internal stresses.

-

Once cooled, carefully demold the cured samples.

Characterization Protocols

-

Objective: To determine the glass transition temperature (Tg) and monitor the curing process.

-

Protocol:

-

Accurately weigh 5-10 mg of the cured sample into an aluminum DSC pan.

-

Place the pan in the DSC instrument. An empty, sealed aluminum pan is used as a reference.

-

Heat the sample from room temperature to a temperature above its expected Tg (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

The Tg is determined as the midpoint of the transition in the heat flow curve.

-

-

Objective: To evaluate the thermal stability and degradation profile of the cured nanocomposites.

-

Protocol:

-

Weigh 10-15 mg of the cured sample into a TGA crucible.

-

Place the crucible in the TGA instrument.

-

Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere.

-

Record the weight loss as a function of temperature. The onset of decomposition and the char yield at high temperatures are key parameters.

-

-

Objective: To measure the viscoelastic properties, including storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature.

-

Protocol:

-

Prepare rectangular samples of the cured material with typical dimensions of 30 mm x 10 mm x 2 mm.

-

Mount the sample in the DMA instrument using a single cantilever or three-point bending clamp.

-

Heat the sample from room temperature to a temperature well above its Tg (e.g., 250 °C) at a heating rate of 3-5 °C/min.

-

Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).

-

The storage modulus, loss modulus, and tan delta are recorded as a function of temperature. The peak of the tan delta curve is often used to determine the Tg.

-

-

Objective: To confirm the chemical structure and the curing reaction by monitoring specific functional groups.

-

Protocol:

-

Acquire FTIR spectra of the uncured resin, the Glycidyl-POSS, the curing agent, and the final cured composite.

-